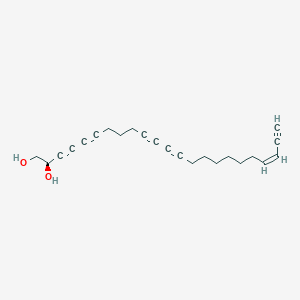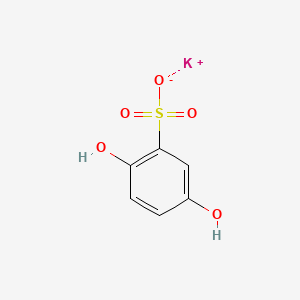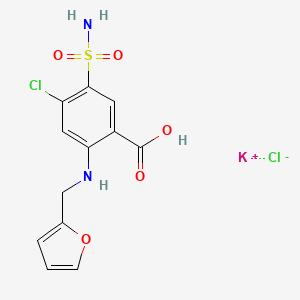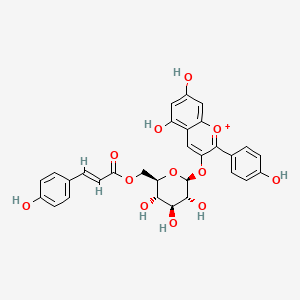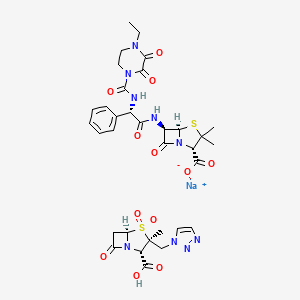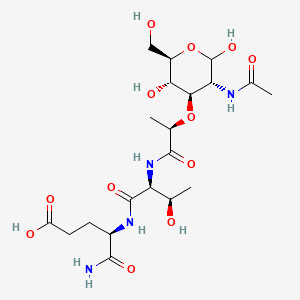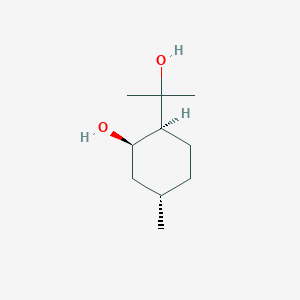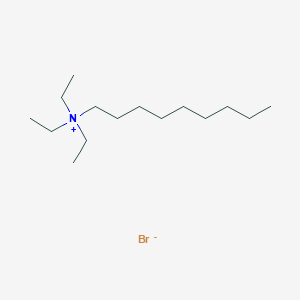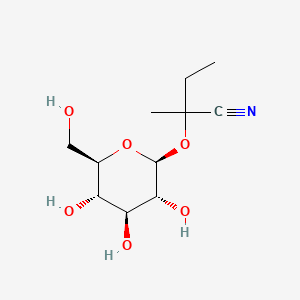
(2RS)-洛塔澳斯特林
描述
Lotaustralin is a cyanogenic glucoside found in various plants, including cassava and lima beans. It is a derivative of the amino acid valine and plays a role in plant defense mechanisms against herbivores. When the plant tissue is damaged, Lotaustralin is hydrolyzed to produce hydrogen cyanide, which is toxic to many organisms.
科学研究应用
Lotaustralin has several scientific research applications, including:
Chemistry: Used as a model compound to study cyanogenic glucosides and their reactions.
Biology: Investigated for its role in plant defense mechanisms and interactions with herbivores.
Medicine: Explored for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of natural pesticides and other agricultural products.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Lotaustralin typically involves the following steps:
Amino Acid Derivation: The process begins with the derivation of valine.
Glycosylation: The derived valine undergoes glycosylation to form the cyanogenic glucoside.
Purification: The final product is purified using chromatographic techniques to ensure the desired compound’s purity.
Industrial Production Methods: Industrial production of Lotaustralin involves large-scale synthesis using similar steps but optimized for higher yields and efficiency. The process includes:
Fermentation: Utilizing microbial fermentation to produce the precursor compounds.
Chemical Synthesis: Employing chemical synthesis methods to convert the precursors into Lotaustralin.
Extraction and Purification: Using advanced extraction and purification techniques to obtain high-purity Lotaustralin.
化学反应分析
Types of Reactions: Lotaustralin undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and specific enzymes, Lotaustralin is hydrolyzed to produce hydrogen cyanide and glucose.
Oxidation: It can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert Lotaustralin into different reduced forms.
Common Reagents and Conditions:
Enzymatic Hydrolysis: Enzymes such as beta-glucosidase are commonly used for hydrolysis.
Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products:
Hydrolysis Products: Hydrogen cyanide and glucose.
Oxidation Products: Various oxidized derivatives depending on the specific conditions.
Reduction Products: Reduced forms of Lotaustralin.
作用机制
The mechanism of action of Lotaustralin involves its hydrolysis to produce hydrogen cyanide, which inhibits cellular respiration by blocking the cytochrome c oxidase enzyme in the mitochondrial electron transport chain. This leads to the cessation of ATP production and ultimately cell death. The molecular targets include the cytochrome c oxidase enzyme and other components of the respiratory chain.
相似化合物的比较
Amygdalin: Another cyanogenic glucoside found in almonds and apricots.
Dhurrin: Found in sorghum and similar in structure and function to Lotaustralin.
Linamarin: Found in cassava and similar in its cyanogenic properties.
Uniqueness: Lotaustralin is unique due to its specific occurrence in certain plants and its particular role in plant defense. Its synthesis and hydrolysis pathways are distinct, making it a valuable compound for studying cyanogenic glucosides and their effects.
属性
IUPAC Name |
2-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-3-11(2,5-12)18-10-9(16)8(15)7(14)6(4-13)17-10/h6-10,13-16H,3-4H2,1-2H3/t6-,7-,8+,9-,10+,11?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWBWVMTOYUPHH-GXUZYPEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)OC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B1260328.png)
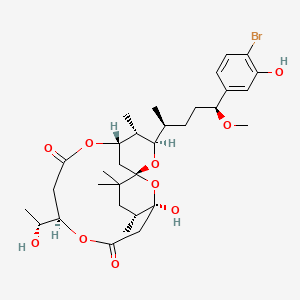
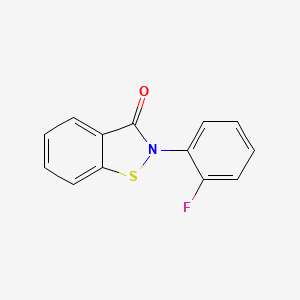
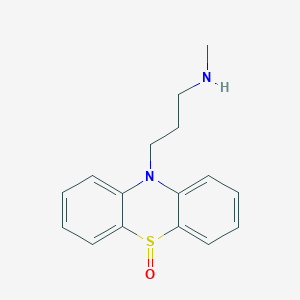
![(1R,2S,5R,6S,7S,11S)-8-[(2S,3R,4S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione](/img/structure/B1260334.png)
